molecular formula C9H16N2O3S B6781011 N-ethyl-N-(2-oxopyrrolidin-3-yl)cyclopropanesulfonamide

N-ethyl-N-(2-oxopyrrolidin-3-yl)cyclopropanesulfonamide

Cat. No.: B6781011
M. Wt: 232.30 g/mol
InChI Key: ZNRLSNBOYGQOIW-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-oxopyrrolidin-3-yl)cyclopropanesulfonamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a cyclopropane ring, and a sulfonamide group

Properties

IUPAC Name

N-ethyl-N-(2-oxopyrrolidin-3-yl)cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3S/c1-2-11(8-5-6-10-9(8)12)15(13,14)7-3-4-7/h7-8H,2-6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRLSNBOYGQOIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCNC1=O)S(=O)(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-(2-oxopyrrolidin-3-yl)cyclopropanesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the pyrrolidinone ring, followed by the introduction of the cyclopropane and sulfonamide groups. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(2-oxopyrrolidin-3-yl)cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely, but typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide variety of derivatives with different functional groups.

Scientific Research Applications

N-ethyl-N-(2-oxopyrrolidin-3-yl)cyclopropanesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Its unique structure could be explored for therapeutic applications, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: The compound might find use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-oxopyrrolidin-3-yl)cyclopropanesulfonamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-ethyl-N-(2-oxopyrrolidin-3-yl)cyclopropanesulfonamide include other sulfonamides, pyrrolidinones, and cyclopropane derivatives. Examples include:

  • N-(2-oxopyrrolidin-1-yl)propylacetamide
  • 3-oxo-N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide
  • N-ethyl-N-methyl benzenesulfonamide

Uniqueness

What sets this compound apart is its combination of functional groups, which imparts unique chemical and biological properties. The presence of the cyclopropane ring adds strain and reactivity, while the sulfonamide group provides potential for hydrogen bonding and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.

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